![molecular formula C25H22N2O4S2 B6023811 N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)
N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide), commonly known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the family of bis-carboxamide compounds and is synthesized using specific chemical methods.
Applications De Recherche Scientifique
MPTC has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. MPTC has also been shown to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics. Additionally, MPTC has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of MPTC is not fully understood. However, it is believed that MPTC exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various biological pathways. For example, MPTC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPTC has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. In animal studies, MPTC has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. MPTC has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of MPTC.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPTC in lab experiments is its relatively simple synthesis method. MPTC can be synthesized using standard chemical equipment and techniques, making it accessible to researchers. Additionally, MPTC has shown potential therapeutic applications in various scientific research fields, making it a versatile compound for experimentation. However, one of the limitations of using MPTC in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of MPTC. One area of research could focus on the development of new synthetic methods for MPTC that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPTC and its biochemical and physiological effects. Another potential direction for research could be the development of new therapeutic applications for MPTC, such as in the treatment of neurodegenerative diseases or as a potential antibiotic. Overall, the study of MPTC has the potential to contribute to the development of new therapies and treatments for various diseases and conditions.
Méthodes De Synthèse
MPTC is synthesized using a two-step process that involves the reaction of 2-methoxy-4,1-phenylenediamine with 2-thiophenecarboxylic acid, followed by the reaction of the resulting product with formaldehyde. The final product is obtained after purification using column chromatography. The synthesis method of MPTC is relatively simple and can be carried out in a laboratory setting using standard chemical equipment.
Propriétés
IUPAC Name |
N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-30-20-14-16(7-9-18(20)26-24(28)22-5-3-11-32-22)13-17-8-10-19(21(15-17)31-2)27-25(29)23-6-4-12-33-23/h3-12,14-15H,13H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNCTLTBMPMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
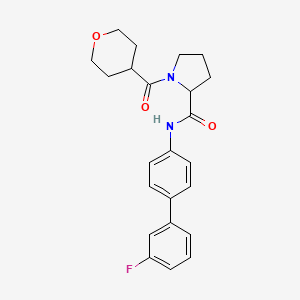
![N-(4-bromophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6023759.png)
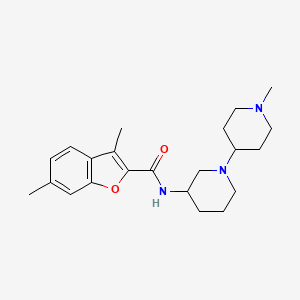
![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)
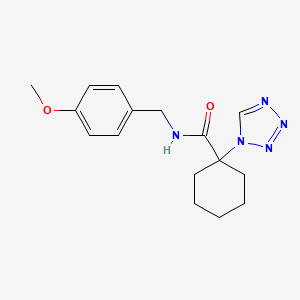
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)
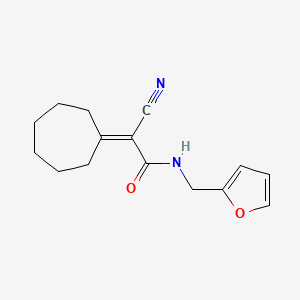
![5-(4-ethoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6023784.png)
![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
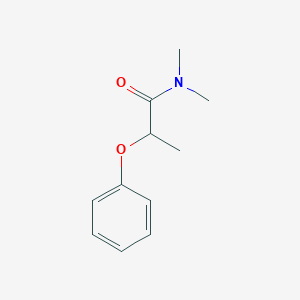
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)